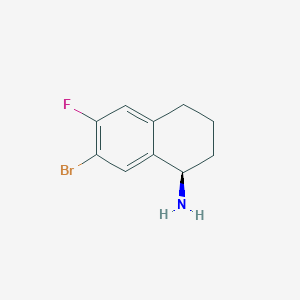

(R)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound featuring both bromine and fluorine substituents on a tetrahydronaphthalene backbone

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(1R)-7-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m1/s1 |

InChI Key |

RXZSPVNIWRKOMP-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](C2=CC(=C(C=C2C1)F)Br)N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach starts with the bromination and fluorination of a naphthalene derivative, followed by reduction and amination steps. Key steps include:

Bromination: Introduction of a bromine atom at the 7-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: Introduction of a fluorine atom at the 6-position using a fluorinating agent like Selectfluor.

Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene using hydrogenation catalysts such as palladium on carbon (Pd/C).

Amination: Introduction of the amine group at the 1-position using reagents like lithium aluminum hydride (LiAlH4) or through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can undergo further reduction to modify the tetrahydronaphthalene ring or the amine group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with Pd/C, LiAlH4

Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Imines, nitriles

Reduction: Modified tetrahydronaphthalene derivatives

Substitution: Azido derivatives, other substituted naphthalenes

Scientific Research Applications

Chemistry

In organic synthesis, ®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

This compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly in the central nervous system.

Industry

In the chemical industry, it can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ®-7-Bromo-6-fluoro-1-2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

®-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which may affect its reactivity and binding properties.

®-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, potentially altering its chemical behavior and applications.

®-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Substitution of fluorine with chlorine, which can change its chemical and biological properties.

Uniqueness

The combination of bromine and fluorine atoms in ®-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Biological Activity

(R)-7-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene framework with bromine and fluorine substituents. Its stereochemistry as an (R)-enantiomer plays a critical role in its biological interactions. The molecular formula is C10H10BrF, indicating the presence of bromine (Br), fluorine (F), and nitrogen (N) within its structure.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF |

| Molecular Weight | 227.09 g/mol |

| CAS Number | [Not available] |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. Its interactions with various receptors are of particular interest:

- Dopamine Receptors : The compound has been studied for its binding affinity to dopamine receptors, particularly the D3 receptor. It shows potential as a selective agonist that may influence neurodegenerative processes and psychiatric disorders .

- Serotonin Receptors : Research indicates possible interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders. Understanding these interactions could lead to therapeutic applications in treating depression and anxiety .

- Enzymatic Activity : The compound's structure suggests it may interact with enzymes involved in neurotransmitter metabolism, potentially affecting levels of dopamine and serotonin in the brain .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Receptor Modulation : The compound may act as a modulator at dopamine and serotonin receptors, enhancing or inhibiting their activity depending on the context.

- Signal Transduction Pathways : It may activate specific signaling pathways associated with neuroprotection and cell survival, particularly in dopaminergic neurons .

Study 1: D3 Receptor Agonism

A study focusing on the D3 receptor revealed that this compound promotes β-arrestin translocation and G protein activation without affecting other dopamine receptors significantly. This selectivity suggests it could be beneficial for conditions like Parkinson's disease where D3 receptor modulation is desirable .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect dopaminergic neurons from degeneration when exposed to neurotoxic agents. This effect was attributed to its ability to modulate neuroinflammatory responses .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-5-Bromo-6-fluoro-naphthalen-1-amine | 1272721-75-1 | Different bromo position |

| 5-Bromo-naphthalen-1-amines | 1213003-24-7 | Lacks tetrahydro structure |

| 6-Fluoro-naphthalenamines | 1810074-82-8 | No bromo substitution |

The unique combination of bromine and fluorine substitutions on the tetrahydronaphthalene core distinguishes this compound from these analogues. This distinct feature may impart specific biological activities not observed in other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.